
Glycyl-L-alanyl-L-alanyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-alanyl-L-glutamic acid is a synthetic peptide composed of four amino acids: glycine, L-alanine, L-alanine, and L-glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The Fmoc group protecting the amino acid’s amine group is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through recombinant DNA technology. This involves the expression of the peptide in genetically engineered microorganisms such as Escherichia coli. The peptide is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Applications De Recherche Scientifique
Glycyl-L-alanyl-L-alanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound to study peptide interactions and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a stabilizing agent in cell culture media
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-glutamic acid: A dipeptide with similar structural features but fewer amino acids.
L-alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability.
Uniqueness
Its longer peptide chain compared to similar dipeptides allows for more complex interactions and functionalities .
Propriétés
Numéro CAS |
370106-48-2 |
|---|---|
Formule moléculaire |
C13H22N4O7 |
Poids moléculaire |
346.34 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H22N4O7/c1-6(15-9(18)5-14)11(21)16-7(2)12(22)17-8(13(23)24)3-4-10(19)20/h6-8H,3-5,14H2,1-2H3,(H,15,18)(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
Clé InChI |
YBBZWJKDPRLZKO-FXQIFTODSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


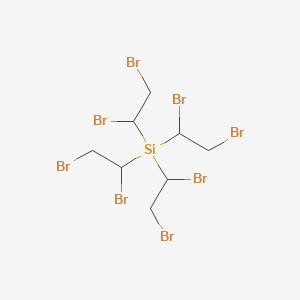
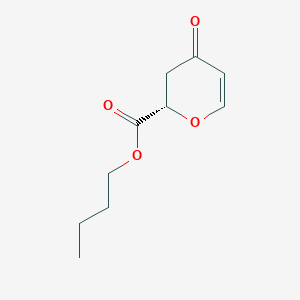
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
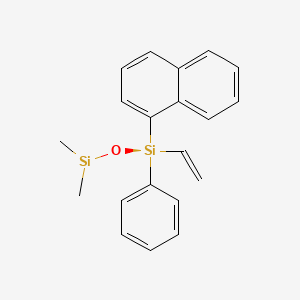
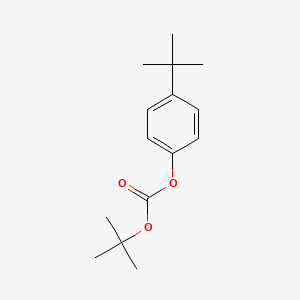

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)

![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
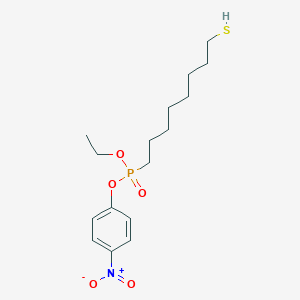
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
